3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties . This particular compound features a quinazoline core substituted with a benzyl group and an oxadiazole ring, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with benzylamine, followed by cyclization to form the quinazoline ring. The oxadiazole ring is then introduced through a reaction with an appropriate hydrazide and ethoxyphenyl derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to an amine derivative.
Substitution: Electrophilic substitution reactions can occur at the benzyl or ethoxyphenyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The oxadiazole ring may enhance the compound’s binding affinity and specificity, making it a potent inhibitor of certain biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-benzyl-4(3H)-quinazolinone: Another quinazoline derivative with anticancer properties.
4-ethoxyphenyl-1,2,4-oxadiazole: A simpler oxadiazole derivative with potential biological activity.
Uniqueness
3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is unique due to its combination of a quinazoline core and an oxadiazole ring, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
CAS No. |
1326909-32-3 |
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Molecular Formula |
C25H20N4O4 |
Molecular Weight |
440.459 |
IUPAC Name |
3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O4/c1-2-32-19-11-8-17(9-12-19)22-27-23(33-28-22)18-10-13-20-21(14-18)26-25(31)29(24(20)30)15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,26,31) |
InChI Key |
ONBCSMDBZFFNAR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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